molecular formula C13H17ClN2S B8782133 Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- CAS No. 15863-33-9

Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl-

Cat. No.: B8782133
CAS No.: 15863-33-9
M. Wt: 268.81 g/mol
InChI Key: ASHRQSXKUANWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom This compound is notable for its unique structure, which includes a 4-chlorophenyl group and a cyclohexyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- typically involves the reaction of 4-chloroaniline with cyclohexyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

4-Chloroaniline+Cyclohexyl isothiocyanateThiourea, N-(4-chlorophenyl)-N'-cyclohexyl-\text{4-Chloroaniline} + \text{Cyclohexyl isothiocyanate} \rightarrow \text{Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl-} 4-Chloroaniline+Cyclohexyl isothiocyanate→Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl-

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Phenolic or amino derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, which can disrupt normal biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(4-Chlorophenyl)-3-methylthiourea: Contains a methyl group instead of a cyclohexyl group.

    1-(4-Chlorophenyl)-3-ethylthiourea: Features an ethyl group in place of the cyclohexyl group.

Uniqueness: Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.

Properties

CAS No.

15863-33-9

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-cyclohexylthiourea

InChI

InChI=1S/C13H17ClN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17)

InChI Key

ASHRQSXKUANWOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)Cl

solubility

= [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclohexylamine (1.75 g.) in chloroform (15 ml.) was added dropwise with stirring a solution of p-chlorophenylisothiocyanate (3.0 g.) in chloroform (15 ml.) at room temperature. After stirring 3 hours, the white solid was filtered off, washed with a little CHCl3 and recrystallised from toluene to give 1-cyclohexyl-3-(p-chlorophenyl)thiourea, m.p. 179°-180°.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.